methyl 4-(2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)benzoate
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Description
Methyl 4-(2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)benzoate is a useful research compound. Its molecular formula is C23H22N4O5S and its molecular weight is 466.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 466.13109099 g/mol and the complexity rating of the compound is 770. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 4-(2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound characterized by its unique structural features, including a pyrimidoindole core and a sulfanyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development.
Chemical Structure
The compound can be represented as follows:
This structure includes:
- A pyrimidoindole core , which is known for various biological activities.
- A sulfanyl group , which may enhance reactivity and biological interactions.
- An acetylamino substituent that may influence pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The binding affinity of the compound to these targets can lead to modulation of various biochemical pathways. For example, it may inhibit enzyme activity or alter receptor signaling, which is critical in therapeutic contexts.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural characteristics exhibit antimicrobial properties. For instance:
- In vitro studies demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values suggest that these compounds could be more potent than traditional antibiotics like ampicillin and streptomycin .
Bacterial Strain | MIC (μM) | Comparison |
---|---|---|
Staphylococcus aureus | 37.9 | More potent than ampicillin |
Escherichia coli | 248 | Comparable to streptomycin |
Anticancer Activity
The pyrimidoindole derivatives have shown promise in anticancer research:
- Cell line studies indicated that compounds related to this compound possess significant cytotoxic effects against cancer cell lines like MCF-7 and A549. IC50 values were reported in the low micromolar range, indicating potential as anticancer agents .
Cell Line | IC50 (μM) | Reference Compound |
---|---|---|
MCF-7 | 2.74 | Erlotinib (19.51) |
A549 | 4.92 | Erlotinib (23.61) |
Case Studies
- Antimicrobial Efficacy : A study synthesized and evaluated a series of pyrimidine derivatives that included this compound. The results showed enhanced antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
- Anticancer Potential : Research focused on the cytotoxic effects of pyrimidine-based compounds against various cancer cell lines revealed that certain derivatives exhibited promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .
Properties
IUPAC Name |
methyl 4-[[2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5S/c1-31-12-11-27-21(29)20-19(16-5-3-4-6-17(16)25-20)26-23(27)33-13-18(28)24-15-9-7-14(8-10-15)22(30)32-2/h3-10,25H,11-13H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXHEULLBACVGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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